molecular formula C8H11N3O3 B8003493 ethyl 3-acetamido-1H-pyrazole-5-carboxylate

ethyl 3-acetamido-1H-pyrazole-5-carboxylate

Cat. No.: B8003493
M. Wt: 197.19 g/mol
InChI Key: PVFLYGKLZFIPAL-UHFFFAOYSA-N
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Description

Ethyl 3-acetamido-1H-pyrazole-5-carboxylate is a pyrazole derivative featuring an acetamido (-NHCOCH₃) substituent at position 3 and an ethyl ester (-COOCH₂CH₃) at position 5. Pyrazole-based compounds are widely studied for their biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . For instance, ethyl pyrazole carboxylates with amino or aryl substituents have been synthesized for biological evaluation, emphasizing the role of functional group diversity in drug discovery .

Properties

IUPAC Name

ethyl 3-acetamido-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-14-8(13)6-4-7(11-10-6)9-5(2)12/h4H,3H2,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFLYGKLZFIPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-acetamido-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 3-amino-1H-pyrazole-5-carboxylate with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetamido-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-acetamido-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-acetamido-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The acetamido group at position 3 in the target compound introduces a secondary amide, enhancing hydrogen-bonding capacity compared to primary amines in analogs . This may improve target binding in biological systems .

Solubility and Lipophilicity: Methyl or bromophenyl substituents (e.g., ) reduce aqueous solubility, whereas hydrochloride salts () improve it.

Synthetic Methods: Many analogs (e.g., ) are synthesized via condensation reactions using malononitrile or ethyl cyanoacetate in 1,4-dioxane with triethylamine. Similar routes may apply to the target compound.

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